2,5-二甲基肉桂酸

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions under controlled conditions. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline by condensation, cyclization, and oxidation processes is reported, showcasing a method that could inspire synthesis routes for 2,5-Dimethylcinnamic acid (Cheng Lin, 2013).

Molecular Structure Analysis

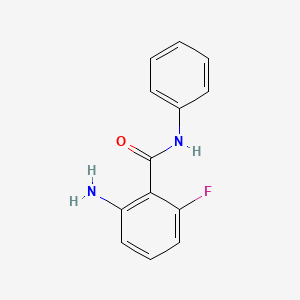

The molecular structure of compounds similar to 2,5-Dimethylcinnamic acid has been investigated using X-ray diffraction and quantum-chemical analysis methods. These studies help in understanding the conformational isomers and the stability of the molecules in various forms (Yaroslav Kovalskyi et al., 2011).

Chemical Reactions and Properties

Chemical reactivity and properties of dimethyl compounds have been extensively studied. For example, dimedone (5,5-Dimethylcyclohexane-1,3-dione) reactions with amino-acid "active" esters lead to enamine derivatives, illustrating the reactivity of dimethyl compounds in peptide synthesis, which can be related to the reactivity of 2,5-Dimethylcinnamic acid (B. Halpern & L. James, 1964).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. The study of antipyrine-like derivatives provides insights into crystalline structure and physical interactions, which are relevant for analyzing the physical characteristics of 2,5-Dimethylcinnamic acid (A. Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of 2,5-Dimethylcinnamic acid can be inferred from studies on similar compounds, focusing on their reactivity, stability, and interaction with other chemicals. For instance, the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of related compounds highlights the potential for complex chemical interactions (D. Neadle & R. Pollitt, 1965).

科学研究应用

大鼠中的代谢途径:一项研究探讨了大鼠中 4-溴-2,5-二甲氧苯乙胺 (2C-B) 的代谢,鉴定出 4-溴-2,5-二甲氧苯乙酸等代谢物,表明复杂的代谢途径 (Kanamori et al., 2002).

氨基酸衍生化试剂:研究重点介绍了 2,5-二甲基-1H-吡咯-3,4-二甲醛在氨基酸衍生化中用于 HPLC 分析,显示其作为柱前衍生化试剂的有效性 (Gatti et al., 2010).

聚丙烯酰胺凝胶中的荧光检测:优化了在乙酸中使用 2,5-二苯基恶唑 (PPO) 对聚丙烯酰胺凝胶中的放射性进行荧光检测,提出了一种高效的荧光显影替代方法 (Skinner & Griswold, 1983).

尿液代谢物分析:一项研究使用尿液中源自 2,5-己二酮的 2,5-二甲基吡咯,进行高效液相色谱和气相色谱分析,表明其在检测与正己烷接触相关的代谢物中很有用 (Ogata et al., 1991).

受体相互作用谱:对 2,5-二甲氧基取代苯乙胺 (2C 药物) 的 N-2-甲氧基苄基 (NBOMe) 衍生物的研究探讨了它们的受体结合谱,提供了对其药理特性的见解 (Rickli et al., 2015).

氚标记蛋白的薄膜检测方法:描述了一种使用二甲基亚砜中的 2,5-二苯基恶唑 (PPO) 溶液检测聚丙烯酰胺凝胶中 3H 的方法,显示了其在检测低水平放射性方面的有效性 (Bonner & Laskey, 1974).

二甲基尿酸的氧化化学:研究了 3,7-二甲基尿酸的氧化反应,揭示了氧化过程中形成的化学途径和产物的见解 (Chen & Dryhurst, 1984).

使用 2,5-呋喃二甲酸二甲酯的聚酰胺合成:研究重点关注使用 2,5-呋喃二甲酸二甲酯合成 FDCA 基半芳香族聚酰胺,强调了其在生产生物基替代品以替代石油基聚酰胺方面的潜力 (Jiang et al., 2016).

赖氨酸诱导的 N-甲酰化研究:一项关于 2,5-二甲基对苯醌二亚胺对赖氨酸的反应性的研究证明了其在过敏性接触性皮炎诱导机制中的作用,提供了对这种化合物反应性的见解 (Eilstein et al., 2007).

海洋纤溶性化合物研究:研究了一种海洋纤溶性化合物用于血栓溶解疗法,重点介绍了一种新型吡喃-异吲哚酮衍生物的药代动力学特性和组织分布 (Ma et al., 2019).

作用机制

Biochemical Pathways

Cinnamic acid derivatives are known to have various biological activities, including antioxidant and anti-inflammatory effects

Pharmacokinetics

It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Cinnamic acid derivatives are known to exhibit antioxidant and anti-inflammatory activities

Action Environment

The action, efficacy, and stability of 2,5-Dimethylcinnamic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and bioavailability in the body. Additionally, factors such as pH and temperature can impact the stability of the compound .

安全和危害

属性

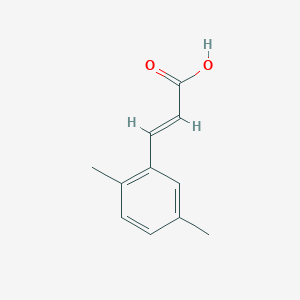

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)